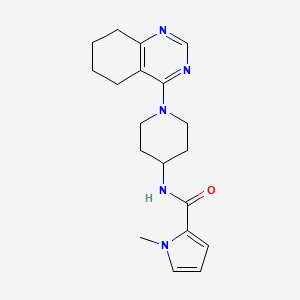
N-benzyl-3-nitropyridin-2-amine
概要
説明
N-benzyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Nitropyridines, which are related to this compound, undergo a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Catalysis and Synthesis
N-benzyl-3-nitropyridin-2-amine has been found to be significant in the field of catalysis and synthesis. For instance, it has been utilized in iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds. This method is especially useful for the direct installation of 2-aminopyridine into benzylic and heterobenzylic positions, showing selective amination of 2° benzylic C(sp3)-H bond over the 3° and 1° benzylic C(sp3)-H bonds. Such a method is of great importance in medicinal chemistry and drug discovery due to its efficiency and use of biocompatible base metal catalysis (Hillol Khatua et al., 2022).
NMR Spectroscopy Studies
The compound has been subject to studies using NMR spectroscopy. One such study involves the 1H and 13C NMR spectra of substituted nitropyridines, including 3-nitro-, 5-nitro-, and 3,5-dinitro-2-methoxypyridines. These studies help in understanding the conformation and electronic structure of such compounds, which is essential in designing more efficient molecules for various applications (N. Nudelman & S. Cerdeira, 1986).
Kinetics and Reaction Mechanisms
Research has also been done on the kinetics and reaction mechanisms involving this compound. For example, studies have been conducted on nucleophilic displacement reactions in aromatic systems involving substituted α-halogenopyridines, which shed light on the reactivity and mechanisms of these compounds in various chemical processes (D. Brewis et al., 1974).
Formation of Novel Compounds
Additionally, this compound has been used in the synthesis of novel compounds. For example, its derivatives have been synthesized through oxidative nucleophilic substitution of hydrogen, leading to the creation of new chemical entities with potential applications in various fields (Oana-Irina Patriciu et al., 2007).
Applications in Reductive Aminations
It plays a role in catalytic reductive aminations using molecular hydrogen, which are crucial for synthesizing different kinds of amines and functionalizing them. These reactions are pivotal in producing pharmaceuticals, agrochemicals, and biomolecules (K. Murugesan et al., 2020).
特性
IUPAC Name |
N-benzyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBKTZWUWVAWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)
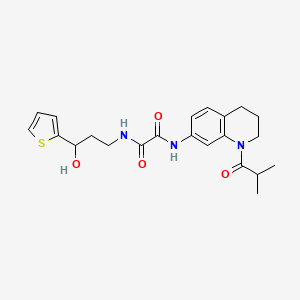

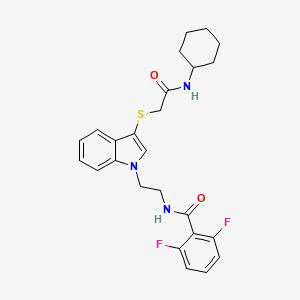
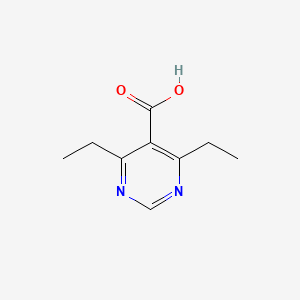
![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)

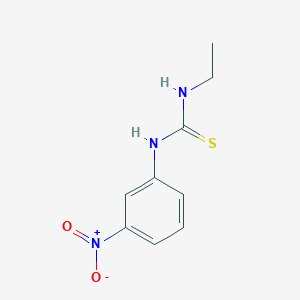


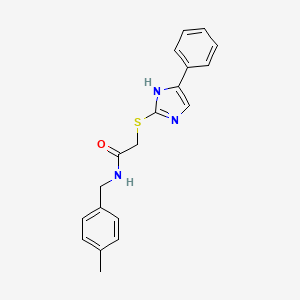
![1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2658093.png)

